molecular formula C19H17NO2 B8013113 3,4-Bis(benzyloxy)pyridine

3,4-Bis(benzyloxy)pyridine

Cat. No.: B8013113
M. Wt: 291.3 g/mol
InChI Key: IXBNZTGYDJEBDC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This structural motif is not only a fundamental building block in organic synthesis but also a prevalent feature in a vast array of biologically active compounds. rsc.orgrsc.orgresearchgate.netsemanticscholar.org Pyridine and its derivatives are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. semanticscholar.orgnih.gov

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This has led to its incorporation into a significant number of FDA-approved drugs. rsc.orgrsc.orgresearchgate.netsemanticscholar.org The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. nih.gov This adaptability makes pyridine derivatives crucial in the development of new therapeutic agents and functional materials. researchgate.net The market for pyridine and its derivatives reflects this importance, with significant growth projected due to demand from the pharmaceutical and agrochemical industries. marketsandmarkets.commordorintelligence.com

Role of Ether-Protected Hydroxypyridines as Synthetic Motifs

Hydroxypyridines are valuable intermediates in organic synthesis, but the reactivity of the hydroxyl group can interfere with reactions at other positions of the pyridine ring. To circumvent this, the hydroxyl group is often "protected" by converting it into a less reactive ether. This strategy, a common practice in multi-step synthesis, allows for selective transformations on the pyridine core. libretexts.org

Among the various protecting groups, the benzyl (B1604629) group is frequently employed due to its stability under a wide range of reaction conditions, including those that are strongly basic or involve organometallic reagents. organic-chemistry.org The resulting benzyloxy-substituted pyridines are key intermediates in the synthesis of complex molecules. The benzyl group can be readily removed at a later stage through methods like catalytic hydrogenation to reveal the original hydroxyl group. mdpi.com This strategic use of ether-protected hydroxypyridines is essential for the efficient construction of intricate molecular architectures. nih.gov

Contextualization of 3,4-Bis(benzyloxy)pyridine within Diverse Pyridine Derivatives

Pyridine derivatives encompass a wide spectrum of compounds with varying substitution patterns and functionalities. These can range from simple alkyl- or halo-substituted pyridines to more complex structures fused with other ring systems. organic-chemistry.orgresearchgate.net The position and nature of the substituents on the pyridine ring profoundly influence the compound's chemical and physical properties.

This compound is a specific example of a di-substituted pyridine where two benzyloxy groups are attached to the 3 and 4 positions of the pyridine ring. This particular arrangement is derived from 3,4-dihydroxypyridine, a compound of interest for its biological activities and as a precursor for more complex molecules. ontosight.aia2bchem.com The protection of both hydroxyl groups as benzyl ethers in this compound renders it a stable and versatile building block for further chemical modifications. The synthesis of such compounds often starts from a dihydroxy precursor, in this case, 3,4-dihydroxypyridine, which is then subjected to benzylation. researchgate.net

Current Research Landscape and Strategic Importance in Organic Synthesis

The current research landscape for pyridine derivatives is vibrant and expanding, driven by the continuous search for new drugs, agrochemicals, and functional materials. researchgate.netbohrium.com Researchers are actively developing novel and more efficient methods for the synthesis of functionalized pyridines, including multicomponent reactions and catalytic approaches. researchgate.netbohrium.com

Within this context, this compound and related benzyloxy-substituted pyridines hold strategic importance. They serve as key intermediates in the synthesis of a variety of target molecules. For instance, the benzyloxy groups can be selectively removed to yield dihydroxypyridine moieties, which are known to be effective chelating agents for various metal ions. mdpi.com Furthermore, the pyridine nitrogen and the carbon atoms of the ring can be subjected to various chemical transformations, allowing for the construction of diverse molecular scaffolds. The ability to introduce functionality at specific positions of the pyridine ring, facilitated by the protecting benzyl groups, makes this compound a valuable tool for synthetic chemists exploring new chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(phenylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-20-13-19(18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBNZTGYDJEBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Bis Benzyloxy Pyridine and Analogous Structures

Classical and Modern Approaches to O-Benzylation in Pyridine (B92270) Chemistry

The introduction of a benzyl (B1604629) group onto a hydroxyl-substituted pyridine, known as O-benzylation, is a fundamental transformation in the synthesis of benzyloxy-pyridines.

The most direct route to 3,4-Bis(benzyloxy)pyridine involves the double O-benzylation of a Pyridine-3,4-diol (B75182) precursor. This transformation is typically achieved via the Williamson ether synthesis, a robust and long-standing method in organic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the deprotonation of the hydroxyl groups of the diol by a suitable base to form a more nucleophilic dianion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide or benzyl chloride. wikipedia.org

Common bases employed for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 pathway. masterorganicchemistry.comchegg.com The choice of reagents and conditions is crucial for achieving high yields and avoiding potential side reactions.

Table 1: Representative Conditions for Direct Benzylation of Pyridine-3,4-diol
PrecursorBenzylating AgentBaseSolventTypical Conditions
Pyridine-3,4-diolBenzyl bromideSodium hydride (NaH)Dimethylformamide (DMF)0 °C to room temp.
Pyridine-3,4-diolBenzyl chloridePotassium carbonate (K₂CO₃)Acetonitrile (B52724) (CH₃CN)Reflux

While this compound is a symmetrical molecule, the synthesis of analogous, unsymmetrical structures (e.g., 3-benzyloxy-4-methoxypyridine) necessitates regioselective functionalization. The principles of regioselectivity are paramount in pyridine chemistry. For a di-substituted pyridine, achieving selective functionalization at one position over another often depends on the electronic properties of the ring and existing substituents, or the use of directing groups. For instance, in halogenation reactions, which are vital for creating intermediates, achieving selectivity for the 3-position can be challenging and may require specialized strategies like a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. Although not directly a benzylation strategy, these advanced halogenation methods provide key intermediates that can be selectively converted to benzyloxy derivatives.

Precursor Design and Starting Material Transformations for Benzyloxy-Pyridines

The primary precursor for the direct benzylation route is Pyridine-3,4-diol. The synthesis of this key starting material is an important consideration. One notable route involves the microbial metabolism of 4-hydroxypyridine (B47283) by certain bacteria, such as Agrobacterium sp., which can hydroxylate the pyridine ring at the 3-position to yield Pyridine-3,4-diol. This enzymatic approach represents a green chemistry pathway to the diol precursor.

In multi-step syntheses of more complex molecules, it may be necessary to protect one of the hydroxyl groups of Pyridine-3,4-diol to allow for selective reaction at the other. This requires the use of orthogonal protecting group strategies, where one group can be removed without affecting the other, before proceeding with benzylation.

An alternative and powerful strategy for synthesizing this compound involves starting from a dihalogenated pyridine, such as 3,4-dibromopyridine (B81906) or 3,4-dichloropyridine. This method leverages the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr).

In this approach, benzyl alcohol is first deprotonated with a strong base like sodium hydride to form sodium benzoxide. This potent nucleophile then displaces the halide ions on the pyridine ring. The reaction typically requires elevated temperatures to proceed efficiently. The viability of this route is dependent on the availability of the corresponding dihalopyridine precursors, which themselves are synthesized through various halogenation techniques.

Table 2: Synthesis via Halogenated Pyridine Intermediates
PrecursorNucleophileBaseSolventReaction Type
3,4-DichloropyridineBenzyl alcoholSodium hydride (NaH)DioxaneNucleophilic Aromatic Substitution (SNAr)
3,4-DibromopyridineBenzyl alcoholPotassium tert-butoxideTetrahydrofuran (THF)Nucleophilic Aromatic Substitution (SNAr)

Catalytic and Enzyme-Mediated Benzylation Routes

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability. While classical methods are effective, catalytic routes for O-benzylation offer milder conditions and broader functional group tolerance.

Palladium-catalyzed reactions have been developed for the benzylation of phenols under neutral conditions, offering a significant advantage over base-mediated Williamson synthesis. organic-chemistry.org These methods typically involve the decarboxylative etherification of aryl benzyl carbonates or the direct nucleophilic substitution of benzyl methyl carbonates with phenols, facilitated by a palladium catalyst with a suitable phosphine (B1218219) ligand like DPEphos. organic-chemistry.org Such strategies could be adapted for the synthesis of this compound from its diol precursor, avoiding the need for strong bases. organic-chemistry.org

While enzymatic hydroxylation is a known route to the Pyridine-3,4-diol precursor, direct enzyme-mediated benzylation for this specific class of compounds is less established. However, the field of biocatalysis is rapidly expanding, and the development of enzymes (e.g., tailored O-methyltransferases or novel biocatalysts) capable of performing such transformations represents a promising future direction for the synthesis of benzyloxy-pyridines.

Optimization of Reaction Conditions and Yields

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of 3,4-dihydroxypyridine to form a diphenoxide intermediate, which then undergoes nucleophilic substitution with a benzyl halide. The efficiency and yield of this process are highly dependent on several key reaction parameters.

Key Parameters for Optimization:

Base: The choice of base is critical for the complete deprotonation of the hydroxyl groups. Strong bases are generally required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: Aprotic polar solvents are typically preferred for Williamson ether synthesis as they can dissolve the reactants and intermediates without participating in the reaction. Dimethylformamide (DMF), acetonitrile (ACN), and acetone (B3395972) are frequently used. The choice of solvent can influence the solubility of the pyridine precursor and the reactivity of the nucleophile.

Temperature: The reaction temperature affects the rate of the substitution reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. The optimal temperature is typically determined empirically to balance reaction speed and selectivity.

Reactant Stoichiometry: The molar ratio of the dihydroxypyridine, base, and benzyl halide is a crucial factor. An excess of the benzyl halide is often used to ensure complete conversion of the dihydroxypyridine. However, a large excess can complicate the purification process.

The optimization of these conditions is a systematic process, often involving screening various combinations of bases, solvents, and temperatures to identify the conditions that provide the highest yield of the desired product with the highest purity.

Table 1: Optimization Parameters for Williamson Ether Synthesis of Bis(benzyloxy)pyridine Analogs

ParameterVariationEffect on Yield and Purity
Base NaH, K₂CO₃, NaOHStronger bases like NaH often lead to higher yields by ensuring complete deprotonation.
Solvent DMF, ACN, AcetoneDMF is often effective due to its high polarity and ability to dissolve a wide range of reactants.
Temperature Room Temp. to RefluxModerate heating is typically required to drive the reaction to completion in a reasonable timeframe.
Benzyl Halide Benzyl chloride, Benzyl bromideBenzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times.

Analytical Validation of Synthetic Products

The structural confirmation and purity assessment of the synthesized this compound are essential steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose. While specific data for this compound is not widely published, the analytical validation would follow standard procedures for organic compounds, and data from closely related analogs, such as 1-(3,4-bis(benzyloxy)pyridin-2-yl)-2,2,2-trifluoroethanol, can provide expected values. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to identify the different types of protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine ring and the benzyl groups, as well as the methylene (B1212753) protons of the benzylic CH₂ groups.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbons of the pyridine ring and the benzyl groups.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A pure sample will show a single major peak under various detection methods.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and for preliminary purity checks.

Table 2: Expected Analytical Data for this compound and its Analogs

TechniqueExpected Data for this compound and Analogs
¹H NMR Signals for pyridine ring protons, aromatic protons of benzyl groups, and benzylic CH₂ protons (typically around 5.0-5.5 ppm).
¹³C NMR Resonances for all unique carbon atoms in the pyridine and benzyl groups.
HRMS A molecular ion peak corresponding to the exact mass of the C₁₉H₁₇NO₂ formula.
HPLC A single major peak indicating high purity (typically >95%).

The combination of these analytical techniques provides a comprehensive validation of the structure and purity of the synthesized this compound, ensuring its suitability for further use.

Chemical Reactivity and Transformation Pathways of 3,4 Bis Benzyloxy Pyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3,4-Bis(benzyloxy)pyridine retains its characteristic nucleophilic and basic properties. This allows it to react with various electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides.

N-Alkylation and N-Arylation: The pyridine nitrogen can be alkylated by reacting with organometallic reagents. For instance, related bis(imino)pyridine systems react with methyllithium (B1224462) (MeLi) to form N-methylated species. nih.gov More advanced methods for N-arylation, which could be applicable to this compound, involve copper(II)-catalyzed protocols using diaryliodonium salts. acs.org This approach is particularly effective for electron-deficient pyridines where traditional methods may fail. acs.org

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgwikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. wikipedia.org Methodologies have been developed for the selective N-oxidation of heteroaromatic rings even in the presence of other oxidizable functional groups like aliphatic amines. nih.gov

Table 1: Representative Reactions at the Pyridine Nitrogen
Reaction TypeTypical ReagentsProductReference
N-AlkylationAlkyllithium Reagents (e.g., MeLi)N-Alkyl Pyridinium Salt nih.gov
N-ArylationDiaryliodonium Salts, Cu(II) catalystN-Aryl Pyridinium Salt acs.org
N-OxidationPeroxy acids (e.g., m-CPBA)Pyridine N-Oxide arkat-usa.orgwikipedia.org

Transformations Involving the Benzyloxy Protecting Groups

The benzyloxy groups at the C-3 and C-4 positions are primarily installed as protecting groups for the hydroxyl functionalities of pyridine-3,4-diol (B75182). Their removal is a key step in the synthesis of various target molecules and can be accomplished through several methods.

Catalytic hydrogenolysis is a standard and mild method for the cleavage of benzyl (B1604629) ethers. The reaction typically involves hydrogen gas and a palladium catalyst, most commonly palladium on carbon (Pd/C). This method is widely used for the deprotection of O-benzyl groups to yield the corresponding alcohols. researchgate.netresearchgate.net It is important to note that additives can influence the reaction; for example, nitrogen-containing bases like pyridine can sometimes inhibit the hydrogenolysis of benzyl ethers, an effect that must be considered when the substrate itself is a pyridine derivative. researchgate.netresearchgate.net

Strong acids can be used to cleave the benzyl ether bond. For related systems, such as 2-benzyloxy-pyridine-N-oxide, refluxing with 20% hydrochloric acid has been shown to effectively remove the benzyl group, yielding the corresponding N-hydroxy-2-pyridone. google.com This suggests that similar conditions using strong mineral acids like HCl or HBr could be applied to this compound to generate pyridine-3,4-diol.

Strong Lewis acids are highly effective reagents for ether cleavage and are often used when catalytic hydrogenolysis is not feasible due to other functional groups in the molecule. Boron tribromide (BBr₃) is a powerful reagent for the debenzylation of both benzylamino and benzyloxy groups. researchgate.net Similarly, boron trichloride (B1173362) (BCl₃) has been employed for in situ debenzylation to facilitate subsequent bond-forming reactions on heterocyclic scaffolds. semanticscholar.org

Table 2: Deprotection Strategies for Benzyloxy Groups
MethodReagentsProductReference
Catalytic HydrogenolysisH₂, Pd/CPyridine-3,4-diol researchgate.net
Acid-Mediated CleavageConcentrated HCl or HBrPyridine-3,4-diol google.com
Lewis Acid TreatmentBBr₃ or BCl₃Pyridine-3,4-diol researchgate.netsemanticscholar.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. Such reactions, when they do occur on unsubstituted pyridine, typically require harsh conditions and proceed with selectivity for the 3-position. chemrxiv.orgnih.gov

In this compound, the situation is more complex. The benzyloxy groups are electron-donating and ortho-, para-directing. The 3-O-Bn group would direct incoming electrophiles to the 2- and 5-positions, while the 4-O-Bn group would direct to the 5-position. This suggests that the C-5 position would be the most electronically activated site for classical EAS.

However, modern halogenation methods have been developed that operate under mild conditions and exhibit different selectivity patterns. One such method involves a ring-opening, halogenation, and ring-closing sequence via a "Zincke imine" intermediate. nih.govnsf.govchemrxiv.org Notably, this strategy has been shown to override the directing effects of an ortho-, para-directing benzyloxy group, maintaining the inherent 3-selectivity of the pyridine system. nih.gov For this compound, the available positions for substitution are C-2, C-5, and C-6. Application of the Zincke imine methodology would likely lead to halogenation at the C-5 position, which is meta to the nitrogen.

Nitration of pyridines can be achieved using dinitrogen pentoxide in a process that involves the formation of an N-nitropyridinium intermediate, which then rearranges to afford the 3-nitropyridine (B142982) derivative. ntnu.no

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is unlikely. The SNAr mechanism on pyridines generally requires a good leaving group, such as a halide, located at the 2- or 4-position (and by extension, the 6-position). stackexchange.comquimicaorganica.org The benzyloxy group is a poor leaving group and therefore not readily displaced by nucleophiles.

For SNAr to occur, this compound would first need to be functionalized with a suitable leaving group at an activated position (C-2 or C-6). A potential strategy involves the initial N-oxidation of the pyridine. The resulting pyridine-N-oxide is activated towards electrophilic attack, and treatment with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- or 6-position. wikipedia.org This newly installed chloro group can then serve as a leaving group for substitution by various nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex organic molecules, with palladium-catalyzed processes being particularly prominent. researchgate.netjocpr.com These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance. researchgate.netjocpr.com For pyridine derivatives, these methods provide a direct avenue for the introduction of a wide range of substituents onto the heteroaromatic core, thereby enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. The reactivity of the pyridine ring in these transformations is influenced by the electronic nature of the ring, the position of substitution, and the nature of the leaving group and the organometallic reagent.

Suzuki-Miyaura Coupling with Boronate Ester Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or a boronate ester) and an organic halide or triflate. nih.gov While direct Suzuki-Miyaura coupling on this compound itself is not extensively documented, the reactivity of closely related 3,4-disubstituted pyridine systems provides significant insight into its potential transformation pathways. A common strategy involves the use of precursors such as dihalopyridines or pyridine bis(triflates), which can be readily converted to the desired substituted products.

In the context of 3,4-dioxygenated pyridines, a synthetically analogous approach involves the use of pyridine-3,4-diol derivatives. These diols can be converted into bis(triflates) or bis(nonaflates), which serve as excellent electrophilic partners in Suzuki-Miyaura coupling reactions. The triflate groups at the 3- and 4-positions activate the pyridine ring for oxidative addition to a palladium(0) catalyst. Subsequent transmetalation with a boronate ester and reductive elimination yields the desired disubstituted pyridine.

The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the pyridine bis(triflate) to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the boronate ester is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction.

Reactant 1Reactant 2CatalystLigandBaseSolventProductYield (%)
3,4-Bis(triflyloxy)pyridineArylboronic acid pinacol (B44631) esterPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O3,4-DiarylpyridineVaries
3-Triflyloxy-4-chloropyridineAlkenylboronic acid pinacol esterPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane3-Alkenyl-4-chloropyridineGood to Excellent nih.gov

This table represents typical conditions for Suzuki-Miyaura coupling of pyridine triflates and is illustrative of the potential reactivity of 3,4-bis(triflyloxy)pyridine.

The use of boronate esters, such as pinacol esters, is often favored over boronic acids due to their enhanced stability, solubility in organic solvents, and ease of purification. ed.ac.ukresearchgate.net The development of highly active catalyst systems has expanded the scope of the Suzuki-Miyaura reaction to include a wide variety of boronate esters and pyridine derivatives. nih.gov

Sonogashira and Other Palladium-Catalyzed Coupling Reactions

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. nih.govwikipedia.org This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes. The catalytic system typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govwikipedia.org

A relevant and well-documented transformation pathway for a 3,4-dioxygenated pyridine scaffold involves the Sonogashira coupling of pyridinediyl bis(perfluoroalkanesulfonates). nih.gov Pyridine-3,4-diols can be readily converted into their corresponding bis(triflates) or bis(nonaflates). nih.gov These derivatives are excellent substrates for palladium-catalyzed coupling reactions due to the superb leaving group ability of the perfluoroalkanesulfonate groups. nih.gov

The reaction of a 3,4-bis(perfluoroalkanesulfonate)pyridine derivative with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃, and a copper(I) co-catalyst (e.g., CuI) in a basic medium like a mixture of diisopropylamine (B44863) and DMF, leads to the formation of the corresponding 3,4-dialkynylpyridine. nih.gov

Pyridine SubstrateAlkynePalladium CatalystCo-catalystBase/SolventProductYield (%)
2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonaflate)(Triisopropylsilyl)acetylenePd(PPh₃)₄CuIiPr₂NH/DMF2-tert-Butyl-6-(trifluoromethyl)-3,4-bis[(triisopropylsilyl)ethynyl]pyridine44 nih.gov
2-Phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(triflate)PhenylacetylenePd(OAc)₂/PPh₃CuIiPr₂NH/DMF2-Phenyl-6-(trifluoromethyl)-3,4-bis(phenylethynyl)pyridine30 nih.gov

Data sourced from a study on pyridine-3,4-diol derivatives, which are direct precursors to a this compound system via O-benzylation. nih.gov

The resulting 3,4-dialkynylpyridine derivatives are valuable building blocks for the synthesis of more complex molecules and extended π-systems with interesting photophysical properties. nih.gov The Sonogashira coupling, therefore, represents a powerful tool for the functionalization of the 3,4-dioxygenated pyridine core.

Beyond the Sonogashira reaction, other palladium-catalyzed couplings are also applicable to pyridine derivatives. These include the Heck reaction (coupling of an alkene with an aryl or vinyl halide/triflate), the Buchwald-Hartwig amination (formation of C-N bonds), and the Stille coupling (coupling of an organotin reagent with an organic halide/triflate). The choice of reaction depends on the desired final product and the available starting materials.

Development of Novel Cross-Coupling Methodologies

The field of transition metal-catalyzed cross-coupling is continuously evolving, with ongoing research focused on the development of novel catalysts, ligands, and reaction conditions to expand the scope and efficiency of these transformations. For pyridine derivatives, a key area of research is the development of methods for the selective functionalization of specific C-H bonds, which avoids the need for pre-functionalized starting materials.

While specific novel cross-coupling methodologies developed directly for this compound are not widely reported, the broader trends in pyridine functionalization are relevant. These include:

Ligand-controlled regioselectivity: The development of sophisticated ligands that can control the regioselectivity of cross-coupling reactions on polysubstituted pyridines is a significant area of advancement. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unconventional site selectivity in the cross-coupling of dihalopyridines. nih.gov

Iron- and Nickel-catalyzed couplings: While palladium remains the most common catalyst, there is growing interest in the use of more earth-abundant and less expensive metals like iron and nickel for cross-coupling reactions of pyridine derivatives.

Photoredox catalysis: The combination of photoredox catalysis with transition metal catalysis has opened up new avenues for cross-coupling reactions under very mild conditions.

The application of these emerging methodologies to the this compound scaffold holds the potential for the development of new and more efficient synthetic routes to a wide range of functionalized pyridine derivatives. The benzyloxy groups, while potentially susceptible to cleavage under harsh conditions, can also serve to modulate the electronic properties of the pyridine ring and influence the outcome of these novel transformations. Further research in this area is warranted to fully explore the synthetic utility of this compound in the context of modern cross-coupling chemistry.

Role As a Key Synthetic Intermediate and Building Block

Precursor for Pyridine-3,4-diol (B75182) and its Derivatives in Medicinal Chemistry

One of the primary applications of 3,4-bis(benzyloxy)pyridine in medicinal chemistry is as a protected precursor for pyridine-3,4-diol and its derivatives. The benzyloxy groups can be readily cleaved under various conditions to yield the free diol, which is a versatile scaffold for the development of novel therapeutic agents. Pyridine (B92270) derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs. lifechemicals.comnih.govdntb.gov.uaglobalresearchonline.netresearchgate.net

The synthesis of pyridine-3,4-diol from alkoxy-substituted pyridines provides a key building block for further elaboration. The hydroxyl groups can be subsequently functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This approach is valuable for creating libraries of compounds for high-throughput screening. nih.gov

Intermediate in the Construction of Complex Heterocyclic Scaffolds

The pyridine core of this compound makes it an excellent platform for the construction of more intricate heterocyclic systems. The strategic placement of the benzyloxy groups influences the regioselectivity of further reactions, guiding the assembly of complex molecular frameworks.

Fused pyridine systems, particularly pyrazolo[3,4-b]pyridines, are of immense importance in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govnih.govmdpi.comnih.govnih.govnih.govmdpi.com These scaffolds are known to exhibit anticancer, antiviral, anti-inflammatory, and neuroprotective properties, among others. researchgate.netnih.govmdpi.comnih.gov The synthesis of these fused systems often involves the condensation of a pyridine derivative with a suitable reaction partner.

While direct synthesis from this compound may proceed through multiple steps, its deprotection to pyridine-3,4-diol provides a key intermediate. This diol can then be further modified to create precursors for the annulation of the pyrazole (B372694) ring, leading to the desired pyrazolo[3,4-b]pyridine core. The versatility of this scaffold makes it a valuable target in drug discovery programs. nih.gov

A variety of synthetic strategies have been developed for the construction of pyrazolo[3,4-b]pyridines, often involving multicomponent reactions or cyclization of appropriately substituted precursors. nih.govnih.gov The ability to generate diverse libraries of these compounds is crucial for exploring their therapeutic potential. nih.gov

Pyrazolo[3,4-b]pyridine Derivative Reported Biological Activity Reference
Various substituted pyrazolo[3,4-b]pyridinesKinase inhibitors for cancer treatment nih.gov
Novel pyrazolo[3,4-b]pyridinesAffinity for β-amyloid plaques (Alzheimer's research) mdpi.com
General pyrazolo[3,4-b]pyridine scaffoldAntiviral, antibacterial, antimalarial, anti-inflammatory researchgate.netnih.gov

The pyridine ring serves as a fundamental building block for the synthesis of more complex multicyclic and polyaromatic compounds. mdpi.comrsc.orgresearchgate.net These extended π-systems are of interest for their potential applications in materials science, particularly in the development of organic electronics. nih.gov

Synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions and intramolecular C-H arylation can be employed to construct fused aromatic rings onto the pyridine core. nih.govsemanticscholar.org Starting from a functionalized pyridine, such as a halogenated derivative of this compound, it is possible to build up complex polycyclic aromatic systems in a stepwise and controlled manner. The development of efficient synthetic routes to these compounds is an active area of research. ijpsonline.comresearchgate.netslideshare.netyoutube.com

Contribution to the Development of Functional Materials and Supramolecular Structures

Substituted pyridines are integral components in the design and synthesis of functional materials and supramolecular assemblies. researchgate.netmdpi.com The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the formation of well-ordered supramolecular structures. nih.govnih.govrsc.orgacs.orgmdpi.com

The incorporation of pyridine derivatives into polymers and other materials can impart specific electronic, optical, or catalytic properties. mdpi.com For instance, pyridine-containing polymers have been investigated for applications in sensors, catalysis, and drug delivery. The ability to precisely control the substitution pattern on the pyridine ring, facilitated by the use of protected intermediates like this compound, is essential for tuning the properties of these materials.

Application in Divergent Synthesis for Chemical Library Generation

Divergent synthesis is a powerful strategy for the rapid generation of diverse collections of small molecules, known as chemical libraries. researchgate.netacs.org These libraries are invaluable tools in drug discovery and chemical biology for identifying new bioactive compounds. Functionalized pyridines are excellent starting points for divergent synthesis due to the multiple reaction sites they offer for derivatization. lifechemicals.comnih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms.

Proton NMR spectroscopy for 3,4-Bis(benzyloxy)pyridine reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the benzyloxy groups. The aromatic region of the spectrum is typically complex due to the overlapping signals of the protons on both the pyridine and phenyl rings.

The protons on the pyridine ring are expected to appear as follows:

H-2 and H-6: These protons, being adjacent to the nitrogen atom, are deshielded and appear at the downfield end of the aromatic region.

H-5: This proton is situated between a carbon and a benzyloxy-substituted carbon, and its chemical shift is influenced by the electron-donating nature of the benzyloxy group.

The protons of the two benzyloxy groups give rise to characteristic signals:

Methylene (B1212753) Protons (-CH₂-): The two methylene groups appear as distinct singlets, as they are not coupled to other protons. Their chemical shifts are typically in the range of 5.0-5.5 ppm.

Phenyl Protons: The ten protons of the two phenyl rings produce a complex multiplet in the aromatic region, generally between 7.2 and 7.5 ppm.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridine H-2, H-6~8.2-8.4m
Pyridine H-5~7.0-7.2d
Phenyl H~7.2-7.5m
Methylene CH₂~5.1-5.3s

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Key signals in the ¹³C NMR spectrum include:

Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region, with C-3 and C-4, being attached to the electron-donating benzyloxy groups, showing upfield shifts compared to the other pyridine carbons. C-2 and C-6, adjacent to the nitrogen, are typically found further downfield.

Benzyloxy Carbons: The methylene carbons of the benzyloxy groups usually resonate around 70-75 ppm. The carbons of the phenyl rings exhibit signals in the aromatic region, with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Pyridine C-2, C-6~145-150
Pyridine C-3, C-4~140-145
Pyridine C-5~110-115
Phenyl C (ipso)~136-138
Phenyl C (ortho, meta, para)~127-129
Methylene CH₂~70-75

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, advanced 2D NMR techniques are employed. science.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is instrumental in identifying the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzyloxy groups and the pyridine ring.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to its electronic environment and can be influenced by substituent effects and protonation. ipb.pt While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, techniques like HMBC can be used to indirectly detect the nitrogen chemical shift. japsonline.comresearchgate.net The ¹⁵N chemical shift for pyridine-type nitrogens typically appears at a relatively low field. ipb.pt

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the benzyloxy groups.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings (pyridine and phenyl) give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage (Ar-O-CH₂) of the benzyloxy groups produces strong, characteristic C-O stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C-H bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 700-900 cm⁻¹ region and can provide information about the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often dominated by cleavages of the benzylic ether bonds. Common fragmentation pathways include:

Loss of a benzyl (B1604629) radical (•CH₂Ph): This would result in a significant fragment ion.

Formation of the tropylium (B1234903) ion (C₇H₇⁺): The cleavage of the benzyl group often leads to the formation of the very stable tropylium ion at m/z 91, which is a characteristic peak for compounds containing a benzyl moiety.

Cleavage of the entire benzyloxy group: This would lead to other characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise mass determination of this compound, allowing for the confirmation of its molecular formula. This technique provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass, thereby verifying the elemental composition with high accuracy. While specific experimental HRMS data for this compound is not extensively detailed in the public domain, the analysis of related benzyloxy-containing heterocyclic compounds allows for a theoretical understanding of its fragmentation patterns.

In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the primary ion observed. For this compound (C₁₉H₁₇NO₂), the expected exact mass of the protonated species would be calculated and then compared against the measured value.

Common fragmentation pathways for benzyloxy derivatives often involve the cleavage of the benzylic C-O bond. This can lead to the formation of a stable tropylium cation (m/z 91) or related fragments resulting from the loss of the benzyl group. The stability of the pyridine ring suggests that it would likely remain intact during initial fragmentation steps. sapub.orgresearchgate.net The study of similar pyridine derivatives by mass spectrometry indicates that fragmentation often involves the loss of substituents from the main heterocyclic core. sapub.org

Table 1: Theoretical HRMS Data for this compound

Species Chemical Formula Calculated m/z
[M+H]⁺ C₁₉H₁₈NO₂⁺ 292.1332
[M+Na]⁺ C₁₉H₁₇NNaO₂⁺ 314.1151
[M+K]⁺ C₁₉H₁₇KNO₂⁺ 330.0891

Note: This table is based on theoretical calculations and serves as a reference for expected HRMS results.

X-ray Crystallography for Solid-State Structural Conformation

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System Rationale
Crystal System Monoclinic or Orthorhombic Common for organic molecules of similar size and symmetry.
Space Group P2₁/c or Pbca Centrosymmetric space groups are common for achiral molecules.
Key Dihedral Angles C(Ar)-O-C-C(py) Determines the orientation of the benzyloxy groups relative to the pyridine ring.
Intermolecular Interactions π-π stacking, C-H···π Expected due to the presence of multiple aromatic rings. researchgate.net

Note: This table presents predicted parameters based on the analysis of similar molecular structures and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyridine and benzyl aromatic rings. researchgate.net The presence of oxygen atoms with lone pairs also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. mdpi.com

Studies on related pyridine derivatives show characteristic absorption bands in the UV region. For instance, furo[2,3-b]pyridine (B1315467) derivatives exhibit absorption bands between 250 and 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net The exact position of the absorption maxima (λ_max) for this compound would be influenced by the extent of conjugation and the electronic effects of the benzyloxy substituents. Solvatochromism, a shift in the absorption maxima with changing solvent polarity, could also be expected, providing further insight into the nature of the electronic transitions. sharif.edu The photophysical properties, such as fluorescence quantum yield and lifetime, would further characterize the behavior of the molecule in its excited state. nih.govworktribe.com

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

Wavelength Range (nm) Type of Transition Associated Chromophore
~250-280 π → π* Benzyl rings
~270-320 π → π* Pyridine ring system
>300 (likely weak) n → π* Pyridine nitrogen and ether oxygen lone pairs

Note: This table outlines the expected electronic transitions based on the known spectroscopic properties of the constituent aromatic systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Table 1: Predicted Molecular Properties of 3,4-Bis(benzyloxy)pyridine based on Analogous Compounds

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Geometry Planar pyridine (B92270) ring with non-planar benzyloxy groups.General principles of pyridine chemistry and DFT studies on substituted pyridines.
Dipole Moment Non-zero, influenced by the orientation of the benzyloxy groups.Asymmetry of the substitution pattern.
Electron Density Increased electron density on the pyridine ring, particularly at the ortho and para positions relative to the benzyloxy groups.Electron-donating nature of the alkoxy groups.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the benzyloxy groups, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, indicating the regions prone to nucleophilic attack. The presence of the electron-donating benzyloxy groups would be expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, leading to a potentially smaller HOMO-LUMO gap compared to unsubstituted pyridine, suggesting a higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

OrbitalPredicted LocalizationImplication for Reactivity
HOMO Pyridine ring and oxygen atoms of benzyloxy groups.Susceptible to electrophilic attack at these sites.
LUMO Pyridine ring.Potential for nucleophilic attack on the ring.
HOMO-LUMO Gap Smaller than unsubstituted pyridine.Increased chemical reactivity.

Conformational Analysis and Energetic Profiles

The presence of two flexible benzyloxy groups in this compound gives rise to multiple possible conformations due to rotation around the C-O and O-CH₂ bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angles of the benzyloxy groups. This analysis would likely reveal several low-energy conformers. The most stable conformation would be the one that minimizes steric hindrance between the bulky benzyl (B1604629) groups and optimizes any potential intramolecular interactions. The relative energies of these conformers are important for understanding the molecule's behavior in solution and its ability to interact with other molecules. For instance, in a related study on bipyrazolo[3,4-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the conformational energy barrier and identify the most probable conformers nih.gov. A similar approach for this compound would likely show multiple minima corresponding to different spatial arrangements of the benzyl groups nih.gov.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling is a valuable tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, a relevant reaction to study would be the cleavage of the ether linkages. Ether cleavage is typically catalyzed by strong acids and can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether masterorganicchemistry.com.

Computational modeling could be employed to calculate the activation energies for both pathways. This would involve modeling the protonation of the ether oxygen, followed by either the unimolecular dissociation of the benzylic carbocation (Sₙ1) or the bimolecular attack of a nucleophile on the benzylic carbon (Sₙ2) masterorganicchemistry.com. Such studies on analogous systems often reveal the preferred reaction pathway and can provide detailed information about the transition state structures. For example, computational studies on the ring-opening of pyridine derivatives have shown that deprotonation can be a crucial step in inducing bond cleavage nih.gov.

Predictive Modeling for Chemical Transformations and Selectivity

Predictive modeling can be used to forecast the outcomes of chemical reactions, including the regioselectivity of further functionalization of the this compound molecule. The electron-donating nature of the benzyloxy groups activates the pyridine ring towards electrophilic substitution.

Computational models can predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the pyridine ring. The positions ortho and para to the activating benzyloxy groups would be expected to be the most nucleophilic. Predictive models for the site-selective functionalization of pyridines have been developed, often correlating the regioselectivity with calculated pKa values or other electronic parameters nih.govresearchgate.net. These models can guide synthetic chemists in designing reactions to achieve a desired substitution pattern.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity or physical properties. While no specific QSPR studies on this compound were found, the principles of QSPR can be applied to a series of related pyridine derivatives.

For a set of substituted pyridines, various molecular descriptors (e.g., electronic, steric, and topological) can be calculated using computational methods. These descriptors can then be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) or physical properties using statistical methods like multiple linear regression or machine learning algorithms. Such models can then be used to predict the reactivity or properties of new, unsynthesized pyridine derivatives, including this compound. QSPR studies on pyridine derivatives have been used to predict properties like biological activity nih.govnih.gov.

Advanced Applications and Specialized Derivatives

Role in Supramolecular Chemistry and Nanostructure Fabrication

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-ordered assemblies from smaller molecular building blocks. The pyridine (B92270) moiety is a cornerstone in this field due to its nitrogen atom, which acts as an excellent hydrogen bond acceptor and a coordination site for metal ions. unimi.itjscimedcentral.comnih.gov This capability allows pyridine-containing molecules to function as programmable synthons for the self-assembly of complex architectures. rsc.orgresearchgate.net

Derivatives of pyridine are instrumental in forming sophisticated supramolecular structures. For instance, macrocycles incorporating bis(1,2,3-triazolyl)pyridine units can self-assemble with divalent transition metals to form complexes, and in the solid state, these can organize into nanotube-like structures. rsc.org The precise control over molecular arrangement is also demonstrated in systems where molecular structure dictates aggregation and solid-state fluorescence properties. rsc.org

The 3,4-Bis(benzyloxy)pyridine molecule, with its two distinct benzyloxy substituents, offers a platform for creating multifunctional building blocks. These peripheral groups can be functionalized to introduce additional recognition sites, enabling the fabrication of elaborate, multi-component supramolecular systems and nanostructures.

Utility in Catalysis and Ligand Design for Coordination Chemistry

The pyridine nucleus is a ubiquitous and versatile scaffold in the design of ligands for transition metal catalysis. nih.govresearchgate.net The nitrogen atom's lone pair of electrons allows it to coordinate strongly with metal centers, while substituents on the pyridine ring modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. unimi.itacs.orgnih.gov

The introduction of specific substituents onto the pyridine ring is a proven strategy for developing high-performance catalysts. unimi.it Palladium(II) complexes featuring substituted pyridine ligands, for example, have demonstrated high efficiency as precatalysts in crucial cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.orgnih.gov The electronic nature of the substituents—whether electron-donating or electron-withdrawing—directly impacts the physicochemical properties of the coordination compound and its catalytic performance. nih.gov Terpyridine, a tridentate ligand composed of three pyridine units, forms stable complexes with a variety of transition metals, which are active in challenging transformations such as C-C bond formation and hydrofunctionalization. nih.gov

In this compound, the two benzyloxy groups are electron-donating, which increases the electron density on the pyridine ring and enhances the Lewis basicity of the nitrogen atom. This electronic modification can strengthen the bond to a metal center, potentially stabilizing catalytic species. Furthermore, the significant steric bulk of the benzyloxy groups can create a defined coordination pocket around the metal, which can be leveraged to control substrate approach and achieve high selectivity in catalytic transformations.

Table 1: Examples of Pyridine-Based Ligands and Their Catalytic Applications
Pyridine Ligand TypeMetal CenterCatalytic ApplicationReference
Substituted MonopyridinesPalladium (Pd)Suzuki–Miyaura and Heck cross-coupling acs.orgnih.gov
TerpyridineIron (Fe), Cobalt (Co), Nickel (Ni)C-C bond formation, hydrofunctionalization nih.gov
Pyridine-Containing MacrocyclesIron (Fe)Alkene epoxidation unimi.it
Generic Pyridine ComplexesTitanium (Ti), Vanadium (V)Olefin and alkyne polymerization alfachemic.com
Generic Pyridine ComplexesRhodium (Rh)Hydroformylation alfachemic.com

Integration into Polymeric Derivatives and Macromolecular Architectures

Pyridine-containing polymers are a significant class of materials with applications ranging from electron-transporting layers in light-emitting diodes (LEDs) to versatile platforms for self-assembly and catalysis. researchgate.netdntb.gov.uast-andrews.ac.uk The pyridine unit can be incorporated into a polymer's main chain or as a pendant group, imparting its unique electronic, basic, and coordinative properties to the resulting macromolecule. rsc.orgacs.org

One powerful method for creating highly ordered macromolecular architectures is through the use of coordination polymers, where metal ions are linked by organic ligands to form extended networks. Bifunctional pyridine derivatives are excellent candidates for this purpose, serving as the nodes or linkers that define the structure and properties of the resulting material. researchgate.net For instance, fluorinated pyridine aryl ether polymers have been synthesized through nucleophilic aromatic substitution, yielding materials with well-defined microstructures and tunable properties. acs.org

While the direct polymerization of this compound is not widely documented, its structure is well-suited for modification into a functional monomer. The benzyloxy groups could be functionalized with polymerizable moieties (e.g., vinyl or styryl groups), allowing for its incorporation into various polymer backbones via established polymerization techniques. mdpi.comresearchgate.net This would create macromolecules featuring pendant 3,4-disubstituted pyridine units. Such polymers could find use in creating advanced materials where the pyridine nitrogen acts as a site for metal coordination, catalysis, or pH-responsive behavior. acs.org

Table 2: Architectures and Applications of Pyridine-Containing Polymers
Polymer ArchitectureMethod of Pyridine IntegrationKey Feature/ApplicationReference
Fluorinated Pyridine Aryl Ether PolymersIncorporated into polymer backbone via SNArDefined microstructures, tunable thermal properties acs.org
Poly(vinylpyridine) Block CopolymersPolymerization of vinylpyridine monomerpH-responsive self-assembly, templates for nanoparticles acs.org
Conjugated Pyridine-Containing PolymersIncorporated into conjugated backboneOptoelectronic properties for LEDs st-andrews.ac.ukrsc.org
Pyridine-Appended Multidentate PolymersGrafted as side chainsHydrophilic surface ligands for quantum dots acs.org

Future Research Directions and Emerging Opportunities

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. Future research will prioritize the development of eco-friendly and sustainable methods for synthesizing 3,4-Bis(benzyloxy)pyridine and related compounds. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient synthetic pathways. nih.govimpactfactor.org

Key areas of focus will include:

Catalyst-free reactions: Exploring reactions that can proceed efficiently without the need for catalysts, thereby reducing waste and cost. mdpi.com

Microwave and ultrasonic irradiation: Utilizing these techniques to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. impactfactor.org

Grindstone chemistry: Employing solid-state reactions initiated by grinding to minimize solvent usage. impactfactor.org

Use of ionic liquids: Investigating ionic liquids as recyclable and environmentally benign reaction media. impactfactor.org

MethodDescriptionPotential Advantages
Catalyst-Free SynthesisReactions proceed without a catalyst, simplifying purification.Reduced cost, less environmental waste.
Microwave-Assisted SynthesisUses microwave irradiation to heat reactions.Faster reaction times, increased yields.
Ultrasonic IrradiationUtilizes sound waves to promote chemical reactions.Enhanced reaction rates, milder conditions.
Grindstone ChemistrySolid-state reactions initiated by mechanical grinding.Solvent-free, energy-efficient.
Ionic LiquidsSalts that are liquid at low temperatures, used as solvents.Recyclable, can enhance reaction selectivity.

Exploration of Novel Reactivity Patterns and Chemical Transformations

Understanding the inherent reactivity of the this compound scaffold is crucial for designing novel chemical transformations. Future research will delve into uncovering new reaction pathways and expanding the synthetic utility of this class of compounds. Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical compounds, including many pharmaceuticals. The unique structural features of pyrazolo[3,4-b]pyridine derivatives, for example, contribute to their interactions with specific biological targets, leading to the discovery of novel drug candidates. researchgate.netresearchgate.net

Emerging areas of investigation include:

C-H activation: Developing methods for the direct functionalization of carbon-hydrogen bonds on the pyridine ring, which is a more atom-economical approach.

Domino reactions: Designing multi-step reactions that occur in a single pot, increasing efficiency and reducing waste.

Photoredox catalysis: Utilizing light to drive novel chemical transformations under mild conditions.

Design and Synthesis of Advanced Functional Materials Based on Benzyloxy-Pyridines

The unique electronic and structural properties of the benzyloxy-pyridine core make it an attractive building block for advanced functional materials. rsc.orgwiley.com Future research will focus on the rational design and synthesis of materials with tailored optical, electronic, and biological properties.

Potential applications for these materials include:

Organic light-emitting diodes (OLEDs): Developing novel emitters with high efficiency and stability.

Sensors: Creating chemosensors for the detection of specific ions or molecules.

Biomaterials: Designing biocompatible materials for drug delivery and tissue engineering.

Material ClassPotential ApplicationKey Properties to Optimize
Organic EmittersOLED displays and lightingHigh quantum yield, color purity, long operational lifetime.
ChemosensorsEnvironmental monitoring, medical diagnosticsHigh sensitivity and selectivity, rapid response time.
Biocompatible PolymersDrug delivery, tissue scaffoldingBiocompatibility, biodegradability, controlled release kinetics.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.govgcande.orgresearchgate.net These tools can accelerate the discovery of new synthetic routes and optimize reaction conditions.

Future applications of AI and ML in the context of benzyloxy-pyridines include:

Retrosynthetic analysis: Using algorithms to predict viable synthetic pathways for complex target molecules. acs.org

Reaction outcome prediction: Developing models that can accurately predict the products and yields of unknown reactions. researchgate.net

Catalyst and reagent selection: Employing machine learning to identify the optimal catalysts and reagents for a given transformation.

Collaborative Computational and Experimental Research Endeavors

The synergy between computational chemistry and experimental work is critical for advancing the field. Future progress will rely on close collaboration between computational and experimental chemists to design, synthesize, and characterize novel benzyloxy-pyridine derivatives.

This collaborative approach will enable:

In silico screening: Using computational methods to screen large virtual libraries of compounds for desired properties before committing to laboratory synthesis.

Mechanistic studies: Combining experimental data with theoretical calculations to gain a deeper understanding of reaction mechanisms. researchgate.net

Structure-property relationship elucidation: Developing predictive models that correlate the molecular structure of benzyloxy-pyridines with their macroscopic properties.

Q & A

Basic: What are the common synthetic routes for preparing 3,4-bis(benzyloxy)pyridine, and how can reaction conditions be optimized?

This compound is typically synthesized via sequential benzyl protection of dihydroxypyridine precursors. A two-step approach is often employed:

  • Step 1 : Selective benzylation of a hydroxyl group using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .
  • Step 2 : Protection of the remaining hydroxyl group under similar conditions, ensuring regioselectivity through steric or electronic control.
    Optimization Tips :
  • Use Pd(PPh₃)₄ or other palladium catalysts for Suzuki-Miyaura coupling if aryl boronic acids are involved in functionalization .
  • Monitor reaction progress via TLC or HPLC to minimize over-benzylation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyloxy group integration (e.g., characteristic peaks for Bn-O at ~4.9–5.1 ppm and aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products .
  • Infrared (IR) Spectroscopy : Detect C-O-C stretches (~1250 cm⁻¹) and aromatic C-H bends .
  • X-ray Crystallography : For unambiguous structural confirmation, though single crystals may require slow evaporation from EtOH/CHCl₃ mixtures .

Advanced: How does the electronic nature of benzyloxy substituents influence the reactivity of this compound in catalytic applications?

The electron-donating benzyloxy groups enhance the π-basicity of the pyridine ring, making it a stronger ligand for transition metals like Pd or Ru. This property is exploited in:

  • Catalytic Cross-Coupling : Pd-catalyzed C-C bond formation (e.g., Heck or Suzuki reactions), where the pyridine acts as a directing group .
  • Photoredox Catalysis : Benzyloxy groups stabilize charge-transfer states, enabling applications in light-driven reactions .
    Challenge : Steric hindrance from bulky benzyl groups may reduce catalytic efficiency. Solutions include using smaller protecting groups (e.g., methyl) for transient protection .

Advanced: What strategies address conflicting data in structure-activity relationship (SAR) studies of this compound derivatives?

Conflicting SAR data often arise from variations in assay conditions or unintended deprotection of benzyl groups. Mitigation strategies:

  • Stability Testing : Perform HPLC-MS under physiological conditions (e.g., pH 7.4, 37°C) to confirm compound integrity .
  • Control Experiments : Compare activity of deprotected analogs (e.g., 3,4-dihydroxypyridine) to isolate the contribution of benzyloxy groups .
  • Computational Modeling : DFT calculations to predict electronic effects and binding affinities, aligning with experimental IC₅₀ values .

Advanced: How can green chemistry principles be applied to the synthesis of this compound derivatives?

  • Oxidant Selection : Replace toxic Cr(VI) or DDQ with NaOCl for oxidative cyclization, achieving comparable yields (73%) with reduced environmental impact .
  • Solvent Optimization : Use ethanol or water instead of DCM or DMF to improve sustainability .
  • Catalytic Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal waste .

Basic: What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Handling : Use gloves and fume hoods to avoid hydrolysis of benzyloxy groups by moisture .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation; repurify via recrystallization (EtOH/H₂O) .

Advanced: How can this compound be functionalized for targeted drug delivery systems?

  • Click Chemistry : Introduce azide/alkyne handles for bioconjugation (e.g., with antibodies or peptides) .
  • Prodrug Design : Attach enzymatically cleavable groups (e.g., esters) to the benzyloxy moieties for site-specific release .
  • Polymer Conjugation : Graft onto PEG or PLGA nanoparticles to enhance solubility and pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.